molecular formula C5H3BrN4 B1603834 8-Bromo-7H-purine CAS No. 27610-62-4

8-Bromo-7H-purine

Numéro de catalogue: B1603834
Numéro CAS: 27610-62-4
Poids moléculaire: 199.01 g/mol
Clé InChI: CVSGHIRICCUQKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-7H-purine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

8-Bromo-7H-purine has been studied for its antiviral properties, particularly against viruses such as Hepatitis B Virus (HBV). Research indicates that it acts as a nucleoside analogue, inhibiting viral replication by interfering with nucleic acid synthesis.

Case Study : A study demonstrated that modified purines, including 8-bromo derivatives, exhibited significant antiviral activity against HBV in vitro, suggesting potential for further development as antiviral agents .

Anticancer Properties

The compound has also shown promise in cancer research. Its structural similarity to natural purines allows it to interact with nucleic acids, potentially leading to cytotoxic effects on cancer cells.

Case Study : A series of experiments evaluated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Radiolabeling Applications

This compound serves as a precursor for radiolabeled compounds used in Positron Emission Tomography (PET) imaging. Specifically, it can be converted into 6-bromo-7-[^11C]methylpurine ([^11C]BMP), which is utilized to study multidrug resistance-associated protein (MRP1) activity in tissues.

Synthesis Process :

  • Radiosynthesis : [^11C]BMP is synthesized via regioselective methylation of this compound with [^11C]methyl iodide or triflate.
  • Yield and Purity : The process yields high radiochemical purity (>99%) and molar activity suitable for clinical applications .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
This compoundAntiviral5.2
Modified Derivative AAnticancer10.4
[^11C]BMPImaging AgentN/A

Table 2: Synthesis Conditions

Reaction TypeReagentsConditionsYield (%)
HalogenationNBSRoom Temperature85
Methylation[^11C]methyl iodide70 °C20.5

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 8th position undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Reaction Type Reagent/Conditions Product Example Reference
Amine substitution Ammonia or primary amines in ethanol8-Amino-7H-purine-2,6-dione
Thiol substitution Thiophenols, Pd catalyst8-Aryl-7H-purine derivatives
Hydroxide substitution NaOH in aqueous solution8-Hydroxy-7H-purine-2,6-dione (dehydrohalogenation)

Substitution reactions are facilitated by the electron-withdrawing effect of the bromine atom, enhancing nucleophilic attack .

Oxidation and Reduction Reactions

While less common than substitution, oxidation and reduction can occur under specific conditions:

  • Oxidation : Agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) may oxidize the purine ring, though selectivity depends on the steric and electronic environment.

  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce specific functional groups, though the bromine atom itself is typically inert under these conditions.

Hydrolysis Reactions

Hydrolysis of 8-Bromo-7H-purine occurs under acidic or basic conditions, leading to ring cleavage or functional group modifications:

  • Acidic conditions : Partial hydrolysis may yield derivatives with altered oxygenation patterns.

  • Basic conditions : Complete hydrolysis can break the purine ring, generating smaller fragments.

Mechanism Insights

The bromine atom at C8 influences reactivity through:

  • Electronic effects : Enhances nucleophilic substitution by stabilizing transition states .

  • Steric hindrance : Substitution at C8 may alter interactions with enzymes or receptors, as observed in studies on purine N7 substitutions .

Comparative Analysis with Similar Compounds

Compound Key Difference Reactivity Reference
3-Methylxanthine Lacks bromine at C8Lower nucleophilic substitution rate
8-Bromoxanthine No methyl group at C3Similar substitution reactivity
Caffeine Additional methyl groups at C1/C7Reduced bromine reactivity due to steric hindrance

Research Findings and Case Studies

  • Antimicrobial activity : Brominated purines exhibit broad-spectrum inhibition against pathogens like Staphylococcus aureus.

  • Phosphodiesterase inhibition : IC₅₀ values as low as 2.44 µM highlight therapeutic potential.

  • Enzyme interaction studies : Bromine substitution modulates binding affinity in ribozyme interactions, as demonstrated by N7 mutagenesis experiments .

Propriétés

Numéro CAS

27610-62-4

Formule moléculaire

C5H3BrN4

Poids moléculaire

199.01 g/mol

Nom IUPAC

8-bromo-7H-purine

InChI

InChI=1S/C5H3BrN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)

Clé InChI

CVSGHIRICCUQKF-UHFFFAOYSA-N

SMILES

C1=C2C(=NC=N1)N=C(N2)Br

SMILES canonique

C1=C2C(=NC=N1)N=C(N2)Br

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of purine in MeOH/THF/acetate buffer (1N in each AcOH and AcONa) was treated with Br2 (1.3-equiv. 1M in CHCl3) at room temperature (r.t.) for 16 h. Evaporation, work-up (EtOAc), drying (MgSO4) and flash chromatography afforded the desired 8-bromopurine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
MeOH THF acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.